molecular formula C12H15NO4 B11812505 Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate

Cat. No.: B11812505
M. Wt: 237.25 g/mol
InChI Key: HQWGHHKXJWCSBQ-UHFFFAOYSA-N
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Description

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is an organic compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, featuring a tetrahydropyran ring attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where tetrahydropyran-4-ol reacts with the nicotinic acid derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and nicotinate moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is unique due to the presence of both the tetrahydropyran ring and the nicotinate moiety.

Biological Activity

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate, identified by its CAS number 1334491-08-5, is a chemical compound that combines a methyl group, a pyridine ring, and a tetrahydro-2H-pyran moiety. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C_{13}H_{17}NO_{3}, with a molecular weight of 237.25 g/mol. The compound exhibits functional groups such as an ester (methyl ester) and ether (tetrahydro-2H-pyran), which are critical for its biological activity.

Pharmacological Effects

  • Vasodilatory Properties : Similar to other nicotinic acid derivatives, this compound may exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the pyridine ring suggests potential interactions with microbial enzymes or receptors.
  • Cannabinoid Receptor Modulation : Research on related compounds has shown that tetrahydropyran derivatives can act as cannabinoid receptor agonists. This suggests that this compound might also interact with cannabinoid receptors, potentially providing analgesic effects without significant CNS penetration .

Structure-Activity Relationship

The unique combination of tetrahydropyran and nicotinic acid functionalities may confer distinct biological properties not found in simpler derivatives. A comparative analysis of related compounds is provided in the table below:

Compound NameCAS NumberKey FeaturesBiological Activity
Methyl Nicotinate98-96-4Simple methyl ester of nicotinic acidVasodilator effects
Tetrahydropyranyloxy Nicotinic AcidN/AContains tetrahydropyran but lacks methylationPotentially similar activities
Pyridine Derivative AN/AVaries in substituents on pyridine ringAntimicrobial properties

Study on Cannabinoid Receptor Agonists

A study involving N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrated their efficacy as dual agonists for cannabinoid receptors CB(1) and CB(2). These compounds exhibited low CNS penetration and significant analgesic effects in animal models .

Investigation of Structural Analogues

Research on structural analogues has shown that modifications to the tetrahydropyran moiety can significantly alter the pharmacological profile of the compound. For instance, variations in the alkyl substituents at the nitrogen atom have been linked to enhanced receptor selectivity and reduced side effects .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 6-(oxan-4-yloxy)pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO4/c1-15-12(14)9-2-3-11(13-8-9)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3

InChI Key

HQWGHHKXJWCSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2CCOCC2

Origin of Product

United States

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